2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclopropyl-4-methoxybutanoic acid
Description
This compound is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative featuring a cyclopropyl group and methoxy substituent on the fourth carbon of a butanoic acid backbone. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal with piperidine. The methoxy group may influence electronic properties and solubility [1].
Properties
IUPAC Name |
4-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxybutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-28-21(14-10-11-14)12-20(22(25)26)24-23(27)29-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19-21H,10-13H2,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNJJNYXYQHEIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclopropyl-4-methoxybutanoic acid typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclopropyl-4-methoxybutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclopropyl-4-methoxybutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclopropyl-4-methoxybutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Variations
Key structural analogs differ in substituents, backbone length, and functional groups:
Physical and Chemical Properties
Biological Activity
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclopropyl-4-methoxybutanoic acid, often referred to as Fmoc-Cyclopropyl-Amino Acid, is a synthetic compound with potential applications in medicinal chemistry. Its unique structure, featuring a fluorenyl group and cyclopropyl moiety, suggests diverse biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 399.48 g/mol. The compound's structure includes a fluorenyl group which is known for enhancing lipophilicity and biological interaction capabilities.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of fluorenes have shown effectiveness against various bacterial strains, including multi-drug resistant Mycobacterium tuberculosis .
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways. In particular, it has been linked to the inhibition of enoyl acyl carrier protein reductase (InhA), crucial in fatty acid biosynthesis in mycobacteria .
- Cellular Mechanisms : The compound may influence various cellular pathways including apoptosis and cell cycle regulation. It has shown potential in modulating the MAPK/ERK signaling pathway, which is vital for cell proliferation and survival .
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives of 9H-fluorene demonstrated that specific modifications could enhance their antimicrobial activity against Mycobacterium tuberculosis. The synthesized compounds were tested against both drug-sensitive and multi-drug resistant strains, revealing promising results that warrant further investigation into their mechanisms and efficacy .
Case Study 2: Enzyme Inhibition
Research focusing on the synthesis of fluorenyl derivatives indicated that certain compounds significantly inhibited InhA activity, showcasing their potential as novel antibacterial agents targeting mycobacterial infections. This study highlighted the importance of structural modifications in enhancing biological activity .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclopropyl-4-methoxybutanoic acid?
- Methodology : The synthesis typically involves Fmoc (fluorenylmethoxycarbonyl) protection of the amino group, followed by cyclopropane ring formation via [2+1] cycloaddition or other ring-closing strategies. The methoxy and carboxylic acid groups are introduced using selective protecting/deprotecting steps. Purification often employs reverse-phase HPLC or flash chromatography.
- Key Considerations : Monitor reaction progress using TLC or LC-MS to ensure intermediate stability, as Fmoc groups are sensitive to basic conditions .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Confirm stereochemistry (e.g., cyclopropyl configuration) and substituent integration via H and C NMR.
- Mass Spectrometry (MS) : Validate molecular weight using ESI-MS or MALDI-TOF.
- HPLC : Assess purity (>95% by UV detection at 254 nm).
- Note : Suppliers like Sigma-Aldrich do not provide analytical data, necessitating in-house validation .
Q. What safety protocols are essential for handling this compound?
- Methodology :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : Keep in airtight containers at 2–8°C, away from strong acids/bases to prevent decomposition .
- Emergency Measures : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data for this compound?
- Methodology :
- In Vitro Testing : Perform acute toxicity assays (e.g., MTT assay on mammalian cell lines) to assess IC values.
- Literature Cross-Reference : Compare SDS classifications (e.g., Category 4 acute toxicity vs. "no data available" ).
- Precautionary Principle : Assume higher hazard potential until experimental confirmation .
Q. What strategies optimize reaction yields when introducing the cyclopropyl group?
- Methodology :
- Solvent Selection : Use non-polar solvents (e.g., DCM) to stabilize the cyclopropane intermediate.
- Catalysis : Employ transition-metal catalysts (e.g., Cu(I)) for stereoselective cyclopropanation.
- Byproduct Mitigation : Use LC-MS to identify impurities (e.g., ring-opened derivatives) and adjust reaction time/temperature .
Q. How do the cyclopropyl and methoxy substituents influence biological activity?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing cyclopropyl with phenyl or methyl groups) and compare bioactivity in target assays.
- Computational Modeling : Use docking simulations to evaluate substituent effects on target binding (e.g., enzyme active sites).
- Reference Data : Similar Fmoc-protected compounds show enhanced peptide stability and cellular uptake .
Q. What experimental approaches determine the compound’s stability under varying pH conditions?
- Methodology :
- Accelerated Degradation Studies : Incubate the compound in buffers (pH 2–12) at 25–40°C, then analyze degradation products via HPLC-MS.
- Kinetic Analysis : Calculate half-life () using first-order kinetics.
- Key Finding : Fmoc groups degrade rapidly in basic conditions; neutral pH is optimal for storage .
Q. How can researchers identify and quantify synthetic byproducts?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
